2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
ML251 is a potent inhibitor of the enzyme phosphofructokinase, specifically targeting the parasitic protists Trypanosoma brucei and Trypanosoma cruzi. These organisms are responsible for causing Human African Trypanosomiasis and Chagas disease, respectively . The compound has shown significant promise in research due to its nanomolar inhibitory activity against these parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML251 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional group introduction: Various functional groups, such as chloro and nitro groups, are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, resulting in the formation of ML251.
Industrial Production Methods
Industrial production of ML251 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ML251 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ML251 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
ML251 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphofructokinase and its effects on glycolysis.
Biology: Employed in research on parasitic diseases, specifically targeting Trypanosoma brucei and Trypanosoma cruzi.
Medicine: Potential therapeutic applications in treating Human African Trypanosomiasis and Chagas disease.
Industry: Utilized in the development of new antiparasitic drugs and as a reference compound in high-throughput screening assays
Mechanism of Action
ML251 exerts its effects by inhibiting the enzyme phosphofructokinase, which is a key enzyme in the glycolytic pathway. This inhibition disrupts the production of adenosine triphosphate, which is essential for the survival of the parasites. The molecular targets include the active site of phosphofructokinase, where ML251 binds and prevents the enzyme from catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate .
Comparison with Similar Compounds
ML251 is unique in its high potency and selectivity for phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi. Similar compounds include:
PFK-015: Another potent inhibitor of phosphofructokinase but with different selectivity and potency profiles.
AZD-1656: A glucokinase activator with a different mechanism of action but similar therapeutic applications.
KAN0438757: A selective inhibitor of phosphofructokinase with distinct structural features
ML251 stands out due to its nanomolar inhibitory activity and its potential for treating parasitic diseases, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[4-(1,2-oxazol-3-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c18-14-6-1-11(9-15(14)19)10-17(23)20-12-2-4-13(5-3-12)27(24,25)22-16-7-8-26-21-16/h1-9H,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDVIFPYWYKRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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